molecular formula C16H19BrN2O3 B12184748 6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid

6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid

Cat. No.: B12184748
M. Wt: 367.24 g/mol
InChI Key: XZJVMYJBXQKQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features a 6-bromoindole moiety, which is known for its biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. The bromine atom may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(6-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid is unique due to its specific structure, which combines the 6-bromoindole moiety with a hexanoic acid chain. This unique structure may confer specific biological activities and chemical properties that are not observed in simpler indole derivatives .

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

6-[[2-(6-bromoindol-1-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C16H19BrN2O3/c17-13-6-5-12-7-9-19(14(12)10-13)11-15(20)18-8-3-1-2-4-16(21)22/h5-7,9-10H,1-4,8,11H2,(H,18,20)(H,21,22)

InChI Key

XZJVMYJBXQKQBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCCCCCC(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.